Lipophilicity Advantage: XLogP3 of 3.8 Versus 2-Methylquinoline (2.6) and 2,6-Dimethylquinoline (3.0)
The target compound exhibits a computed XLogP3 of 3.8 [1], which is 1.2 log units higher than 2-methylquinoline (XLogP3 = 2.6) [2] and 0.8 log units higher than 2,6-dimethylquinoline (XLogP3 = 3.0) [3]. This represents a predicted ~16-fold and ~6.3-fold increase in octanol-water partition coefficient, respectively, making the target compound substantially more lipophilic than either comparator.
| Evidence Dimension | Lipophilicity (XLogP3, computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 2-Methylquinoline: XLogP3 = 2.6; 2,6-Dimethylquinoline: XLogP3 = 3.0 |
| Quantified Difference | ΔXLogP3 = +1.2 vs. 2-methylquinoline; +0.8 vs. 2,6-dimethylquinoline |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
For procurement decisions in drug-discovery programs, the 1.2-log-unit difference in predicted lipophilicity directly impacts membrane permeability, CNS penetration potential, and non-specific binding, making the target compound a distinct chemical entity not substitutable by common mono- or dimethyl quinolines.
- [1] PubChem CID 11041431, XLogP3 = 3.8. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem CID 7060, 2-Methylquinoline, XLogP3 = 2.6. National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] PubChem CID 13414, 2,6-Dimethylquinoline, XLogP3 = 3.0. National Center for Biotechnology Information. Accessed May 2026. View Source
